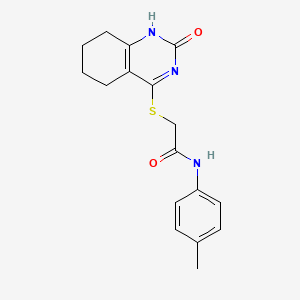
2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The hexahydroquinazoline core is known for its diverse pharmacological properties, making this compound a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N2O2S, with a molecular weight of approximately 304.41 g/mol. The structure includes:
- A hexahydroquinazoline moiety.
- A thioether linkage.
- An acetamide functional group.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance:
- MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines were used to evaluate the anticancer activity of related compounds. Some derivatives demonstrated IC50 values in the low micromolar range (e.g., IC50 = 0.00803 µM for certain analogs) .
Kinase Inhibition
The presence of the quinazolinone core suggests potential as a kinase inhibitor. Kinases play crucial roles in cell signaling and are often targeted in cancer therapies. Studies have indicated that compounds containing this scaffold can effectively inhibit specific kinases involved in tumor growth and progression .
Anti-inflammatory Properties
Compounds derived from quinazoline structures have also been investigated for their anti-inflammatory effects. The inhibition of tumor necrosis factor-alpha (TNF-alpha) production has been noted in similar compounds, suggesting that this class may possess anti-inflammatory activity .
The biological activity of this compound may involve:
- Binding to Target Proteins : Molecular docking studies indicate that these compounds can effectively bind to active sites of target proteins associated with cancer progression.
- Inhibition of Enzymatic Activity : By inhibiting specific kinases or enzymes involved in inflammatory pathways, these compounds may reduce tumor growth and inflammation.
Case Studies
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 0.0103 | High potency against breast cancer cells |
| Study 2 | A549 | 0.0095 | Effective against lung cancer cells |
| Study 3 | TNF-alpha inhibition | 0.42 | Significant reduction in inflammatory markers |
特性
IUPAC Name |
N-(4-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-6-8-12(9-7-11)18-15(21)10-23-16-13-4-2-3-5-14(13)19-17(22)20-16/h6-9H,2-5,10H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZDILINAZCTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













